molecular formula C16H13NO4 B3049881 Dimethyl 9h-carbazole-3,6-dicarboxylate CAS No. 22404-78-0

Dimethyl 9h-carbazole-3,6-dicarboxylate

Cat. No.: B3049881
CAS No.: 22404-78-0
M. Wt: 283.28 g/mol
InChI Key: MSIMLJKNXDMHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties. This compound is particularly notable for its applications in organic electronics and coordination chemistry due to its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 9H-carbazole-3,6-dicarboxylate typically involves the esterification of 9H-carbazole-3,6-dicarboxylic acid. One common method includes the reaction of 9H-carbazole-3,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 9H-carbazole-3,6-dicarboxylic acid and methanol into a reactor containing the acid catalyst, followed by continuous removal of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 9H-carbazole-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields alcohols and other reduced forms.

    Substitution: Results in functionalized carbazole derivatives with various substituents.

Scientific Research Applications

Dimethyl 9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination cages.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of dimethyl 9H-carbazole-3,6-dicarboxylate in various applications is largely dependent on its ability to interact with metal ions and form stable complexes. These interactions are facilitated by the carboxylate groups, which can coordinate with metal centers, and the aromatic carbazole ring, which can participate in π-π interactions. These properties make it an effective ligand in coordination chemistry and a useful component in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate
  • 3,6-Diacetyl-9H-carbazole
  • Carbazole-3,6-dicarboxylic acid

Uniqueness

Dimethyl 9H-carbazole-3,6-dicarboxylate is unique due to its specific ester functional groups, which enhance its solubility and reactivity compared to other carbazole derivatives. Its ability to form stable metal complexes and its applications in organic electronics further distinguish it from similar compounds .

Properties

IUPAC Name

dimethyl 9H-carbazole-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15(18)9-3-5-13-11(7-9)12-8-10(16(19)21-2)4-6-14(12)17-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIMLJKNXDMHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284789
Record name dimethyl 9h-carbazole-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22404-78-0
Record name NSC39034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 9h-carbazole-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 9h-carbazole-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 9h-carbazole-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 9h-carbazole-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 9h-carbazole-3,6-dicarboxylate
Reactant of Route 5
Dimethyl 9h-carbazole-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 9h-carbazole-3,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.